molecular formula C14H17N3OS B2512472 N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223721-13-8

N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2512472
CAS No.: 1223721-13-8
M. Wt: 275.37
InChI Key: OAUNCRFLFCPIEW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyanocyclopentyl group, a methylpyridinyl sulfanyl moiety, and an acetamide functional group, which together contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate

      Starting Material: Cyclopentanone

      Reagents: Sodium cyanide, ammonium chloride

      Conditions: Aqueous medium, reflux

      Reaction: Cyclopentanone reacts with sodium cyanide and ammonium chloride to form 1-cyanocyclopentane.

  • Synthesis of the Methylpyridinyl Sulfanyl Intermediate

      Starting Material: 5-methyl-2-chloropyridine

      Reagents: Sodium sulfide

      Conditions: Organic solvent, elevated temperature

      Reaction: 5-methyl-2-chloropyridine reacts with sodium sulfide to form 5-methyl-2-pyridinyl sulfide.

  • Coupling Reaction

      Starting Materials: 1-cyanocyclopentane, 5-methyl-2-pyridinyl sulfide

      Reagents: Base (e.g., sodium hydride), acetamide

      Conditions: Organic solvent, inert atmosphere

      Reaction: The intermediates are coupled in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, controlled temperature

      Products: Oxidized derivatives of the pyridinyl sulfanyl moiety.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Organic solvent, low temperature

      Products: Reduced forms of the cyanocyclopentyl group.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Organic solvent, room temperature

      Products: Halogenated derivatives of the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran, dichloromethane, ethanol

    Catalysts: Palladium on carbon, platinum oxide

Scientific Research Applications

  • Medicinal Chemistry

      Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.

      Antimicrobial Agents: Investigation into its efficacy against bacterial or fungal pathogens.

  • Materials Science

      Polymer Synthesis: Use as a monomer or cross-linking agent in the production of advanced polymers.

      Catalysis: Potential role as a ligand in catalytic processes.

  • Biological Research

      Enzyme Inhibition: Study of its effects on various enzymes to understand its mechanism of action.

      Cell Signaling: Exploration of its impact on cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The cyanocyclopentyl group may enhance binding affinity, while the pyridinyl sulfanyl moiety could influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide: can be compared with other compounds featuring similar functional groups:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclopentyl group, in particular, may enhance its stability and binding interactions compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-11-4-5-13(16-8-11)19-9-12(18)17-14(10-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNCRFLFCPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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